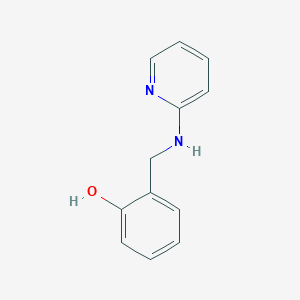

2-(Pyridin-2-ylaminomethyl)-phenol

Description

2-(Pyridin-2-ylaminomethyl)-phenol is a heterocyclic compound featuring a phenol core substituted with a pyridin-2-ylaminomethyl group. This structure combines aromatic phenol and pyridine moieties, enabling diverse chemical interactions, including hydrogen bonding and π-π stacking. Such properties make it a candidate for applications in coordination chemistry, catalysis, and medicinal chemistry.

Properties

IUPAC Name |

2-[(pyridin-2-ylamino)methyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13-12/h1-8,15H,9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGHOJWCQPXLBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC=CC=N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-ylaminomethyl)-phenol typically involves the reaction of 2-aminomethylpyridine with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-ylaminomethyl)-phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The aminomethyl group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted phenol and pyridine derivatives.

Scientific Research Applications

2-(Pyridin-2-ylaminomethyl)-phenol has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-ylaminomethyl)-phenol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to various therapeutic effects. The phenol group can form hydrogen bonds, while the pyridine ring can participate in π-π interactions, enhancing its binding affinity.

Comparison with Similar Compounds

2-(Pyrazin-2-yliminomethyl)phenol

(E)-2-{[2-(2-Hydroxyethylamino)ethyl-imino]methyl}phenol

2-((Dimethylamino)methyl)phenol

- Structure: Substitutes pyridine with a dimethylamino group.

- Key Differences: Dimethylamino is a stronger electron donor, increasing basicity (pKa ~9–10) compared to pyridine (pKa ~5). Reduced aromaticity alters π-π interactions .

- Implications: Enhanced reactivity in nucleophilic reactions and altered solubility in non-polar media.

Phenol Derivatives with Pyrimidinyl Groups

- Structure : Pyrimidine (two nitrogen atoms in a six-membered ring) replaces pyridine.

- Key Differences: Pyrimidine's meta-nitrogen arrangement modifies electronic distribution and hydrogen-bonding patterns. Example: 2-(2-Amino-6-methyl-4-pyrimidinyl)-4-(2-amino-4-pyrimidinyl)phenol shows enhanced biological activity due to multiple hydrogen-bonding sites .

Physicochemical Properties

Biological Activity

2-(Pyridin-2-ylaminomethyl)-phenol, also known as 2-{[(Pyridin-2-yl)amino]methyl}phenol, is a compound with significant biological activity. Its structure features a pyridine ring linked to a phenol group through an aminomethyl bridge, which is crucial for its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C11H12N2O

- CAS Number : 70301-52-9

- Molecular Weight : 188.23 g/mol

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound exhibits properties that may inhibit specific enzymatic activities and modulate receptor signaling pathways.

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression.

- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Anticancer Activity

Research indicates that this compound possesses anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, showing significant cytotoxic effects at low micromolar concentrations. The structure-activity relationship (SAR) analysis suggested that modifications to the pyridine and phenol moieties could enhance its potency against cancer cells.

Antimicrobial Properties

In vitro studies have reported antimicrobial activity against a range of bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties in models of acute inflammation. It was found to reduce the production of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

Research Findings

- Cytotoxicity Assays : In a study involving MTT assays, this compound exhibited IC50 values as low as 5 µM against specific cancer cell lines, indicating strong anticancer potential.

- Antimicrobial Testing : Agar well diffusion methods revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL.

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in a significant reduction in paw edema and inflammatory markers compared to control groups.

Q & A

Q. What are the optimal synthetic routes for 2-(Pyridin-2-ylaminomethyl)-phenol, and how can reaction conditions be optimized to enhance yield and purity?

The synthesis typically involves multi-step reactions, such as condensation between 2-aminopyridine and phenolic aldehydes. Key parameters include:

- Temperature control : Maintaining 60–80°C during imine formation to prevent side reactions .

- Reaction duration : Extended stirring (12–24 hours) improves intermediate stability .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) ensures >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 8.2–8.5 ppm for pyridine protons) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles (e.g., C-N bond: 1.34 Å) and hydrogen bonding networks .

- Spectroscopy :

- FTIR : Confirm phenolic O-H stretch at ~3200 cm⁻¹ and C=N stretch at ~1600 cm⁻¹ .

- NMR : Detect pyridine protons (δ 7.5–8.5 ppm) and methylene bridge (δ 4.2–4.5 ppm) .

- Mass spectrometry : ESI-MS (m/z 229.1 [M+H]⁺) validates molecular weight .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and non-linear optical (NLO) behavior of this compound?

- Methodology :

Optimize geometry at B3LYP/6-311++G(d,p) to calculate dipole moment (e.g., ~3.5 D) and polarizability .

Use TD-DFT to simulate UV-Vis spectra; compare with experimental λmax (e.g., 290 nm in ethanol) .

Compute NLO properties: First hyperpolarizability (β) values >10⁻³⁰ esu suggest potential for optical materials .

- Validation : Correlate HOMO-LUMO gaps (e.g., 4.1 eV) with redox behavior from cyclic voltammetry .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Data validation :

- Check for twinned crystals using PLATON; refine with SHELXL ’s TWIN/BASF commands .

- Analyze hydrogen bonding (e.g., O-H⋯N interactions at 2.8–3.0 Å) to identify packing anomalies .

Q. How do intermolecular interactions influence the molecular packing and stability of this compound?

- Key interactions :

- Intramolecular : O-H⋯N hydrogen bonds stabilize the planar conformation (dihedral angle <10°) .

- Intermolecular : π-π stacking (3.5–4.0 Å) between pyridine rings enhances crystal cohesion .

- Impact on stability : Stronger packing correlates with higher melting points (e.g., 180–185°C) .

Methodological Considerations

- Contradiction resolution : Cross-validate NMR (e.g., DEPT-135 for CH₂ groups) and XRD data to confirm substituent positions .

- Synthetic optimization : Design fractional factorial experiments (e.g., varying solvent polarity, catalysts) to isolate intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.